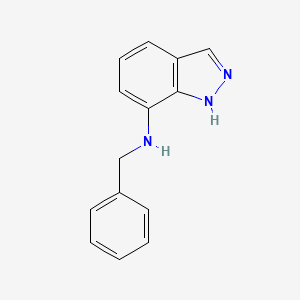
(4Z,10Z)-Tetradecadienyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,10Z)-Tetradecadienyl Acetate is a chemical compound known for its role as a pheromone in various insect species. It is a type of acetate ester with a molecular formula of C₁₆H₂₈O₂. This compound is characterized by its two double bonds located at the 4th and 10th positions in the carbon chain, both in the Z configuration. It is commonly used in scientific research, particularly in the study of insect behavior and pest control.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (4Z,10Z)-Tetradecadienyl Acetate involves the use of lithium in liquid ammonia (Li/liq. NH₃) as a mediator. The synthesis starts with the condensation of ammonia in a flask maintained at -50°C. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the mixture, followed by the slow addition of lithium metal. The reaction mixture is then treated with a solution of 1-pentyne in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halogens, hydroxide ions (OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and other organic reactions.
Biology: Studied for its role as a pheromone in insect behavior, particularly in pest control strategies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pheromone-based pest control products and other industrial applications
Mécanisme D'action
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The compound’s effects are mediated through the activation of signal transduction pathways that lead to changes in gene expression and cellular activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,10Z)-Tetradecadien-1-ol: Similar in structure but contains a hydroxyl group instead of an acetate group.
(4E,10Z)-Tetradecadienyl Acetate: Similar in structure but has a different configuration at the 4th position.
(4Z,10Z,12E)-Tetradeca-4,10,12-trienoic Acid: Contains an additional double bond and a carboxylic acid group.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration and its role as a pheromone in insect species. This compound’s distinct chemical structure allows it to interact with specific olfactory receptors, making it highly effective in influencing insect behavior .
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(4Z,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11- |
Clé InChI |
YZOOWCSDLNGLOI-KSIKAEMPSA-N |
SMILES isomérique |
CCC/C=C\CCCC/C=C\CCCOC(=O)C |
SMILES canonique |
CCCC=CCCCCC=CCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


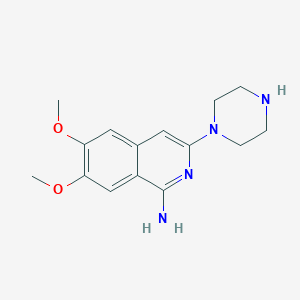
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
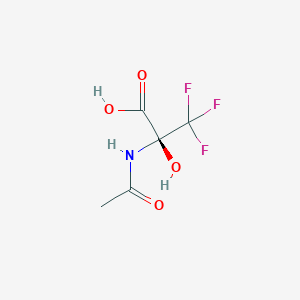


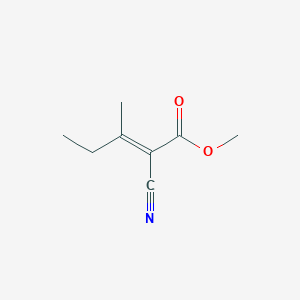
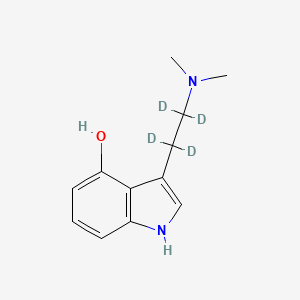
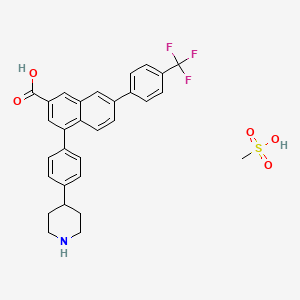
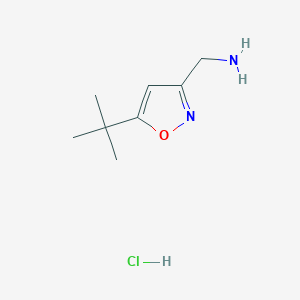
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
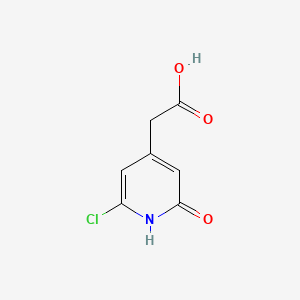

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
